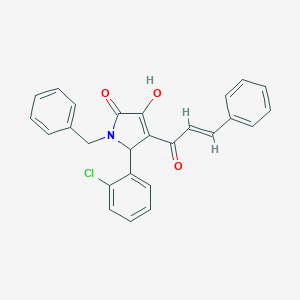
1-benzyl-5-(2-chlorophenyl)-4-cinnamoyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-5-(2-chlorophenyl)-4-cinnamoyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that belongs to the class of pyrrolones. It is also known as BCCH or benzyl cinnamoyl chlorophenyl hydrazone. This compound has been the subject of scientific research due to its potential applications in various fields such as medicine, pharmacology, and biochemistry.
Aplicaciones Científicas De Investigación
1-benzyl-5-(2-chlorophenyl)-4-cinnamoyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in various fields. In medicine, this compound has been investigated for its anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use as an antitumor agent. In pharmacology, BCCH has been tested for its activity against various bacterial and fungal strains. In biochemistry, this compound has been used as a ligand for the study of metal complexes.
Mecanismo De Acción
The exact mechanism of action of 1-benzyl-5-(2-chlorophenyl)-4-cinnamoyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting their production, BCCH may reduce these symptoms.
Biochemical and Physiological Effects:
1-benzyl-5-(2-chlorophenyl)-4-cinnamoyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to have antibacterial and antifungal properties. In addition, this compound has been found to induce apoptosis in cancer cells, suggesting its potential as an antitumor agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-benzyl-5-(2-chlorophenyl)-4-cinnamoyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its relatively low cost and ease of synthesis. However, one of the limitations is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-benzyl-5-(2-chlorophenyl)-4-cinnamoyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. One direction is to investigate its potential as an antitumor agent in human clinical trials. Another direction is to study its activity against other bacterial and fungal strains. Additionally, further research is needed to elucidate its exact mechanism of action and to develop more efficient synthesis methods.
Métodos De Síntesis
The synthesis of 1-benzyl-5-(2-chlorophenyl)-4-cinnamoyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves the reaction between benzaldehyde, cinnamaldehyde, and 2-chlorobenzohydrazide in the presence of acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization. The yield of the product is around 60%.
Propiedades
Fórmula molecular |
C26H20ClNO3 |
|---|---|
Peso molecular |
429.9 g/mol |
Nombre IUPAC |
1-benzyl-2-(2-chlorophenyl)-4-hydroxy-3-[(E)-3-phenylprop-2-enoyl]-2H-pyrrol-5-one |
InChI |
InChI=1S/C26H20ClNO3/c27-21-14-8-7-13-20(21)24-23(22(29)16-15-18-9-3-1-4-10-18)25(30)26(31)28(24)17-19-11-5-2-6-12-19/h1-16,24,30H,17H2/b16-15+ |
Clave InChI |
AYRZFHJNKMIXRS-FOCLMDBBSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CN2C(C(=C(C2=O)O)C(=O)/C=C/C3=CC=CC=C3)C4=CC=CC=C4Cl |
SMILES |
C1=CC=C(C=C1)CN2C(C(=C(C2=O)O)C(=O)C=CC3=CC=CC=C3)C4=CC=CC=C4Cl |
SMILES canónico |
C1=CC=C(C=C1)CN2C(C(=C(C2=O)O)C(=O)C=CC3=CC=CC=C3)C4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282292.png)



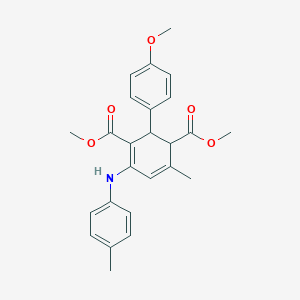

![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282304.png)
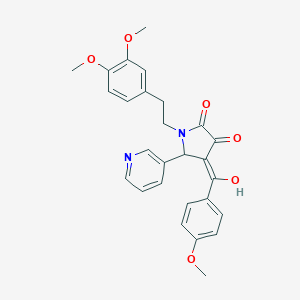
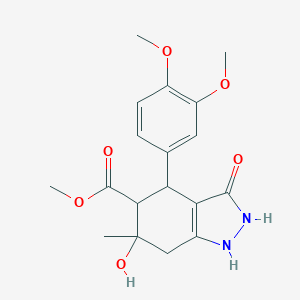
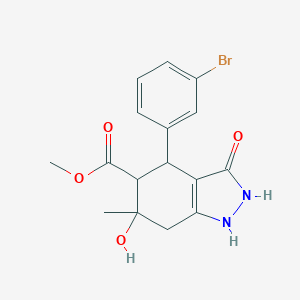


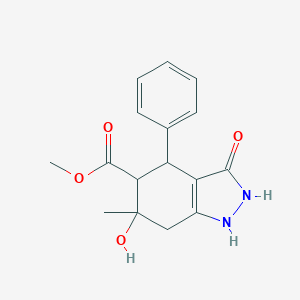
![Methyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B282314.png)